N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide

GPR4 antagonist proton-sensing GPCR cAMP modulation

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide is a synthetic small-molecule belonging to the imidazole pyrimidine amide class. It was originally disclosed in patent US 8748435 as Example 39 and has been annotated in BindingDB (BDBM123514) as a potent antagonist of the proton-sensing G-protein coupled receptor GPR4.

Molecular Formula C19H19N5O
Molecular Weight 333.395
CAS No. 2176152-33-1
Cat. No. B2765031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide
CAS2176152-33-1
Molecular FormulaC19H19N5O
Molecular Weight333.395
Structural Identifiers
SMILESC1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
InChIInChI=1S/C19H19N5O/c25-19(21-10-17-9-18(15-5-6-15)23-12-22-17)16-3-1-14(2-4-16)11-24-8-7-20-13-24/h1-4,7-9,12-13,15H,5-6,10-11H2,(H,21,25)
InChIKeyJADBVOPGYLMRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide (CAS 2176152-33-1) – Core Identity and Scientific Context for Procurement


N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide is a synthetic small-molecule belonging to the imidazole pyrimidine amide class. It was originally disclosed in patent US 8748435 as Example 39 and has been annotated in BindingDB (BDBM123514) as a potent antagonist of the proton-sensing G-protein coupled receptor GPR4 [1][2]. The chemotype is historically associated with cyclin-dependent kinase (CDK) inhibition, but structure–activity relationship (SAR) studies demonstrate that subtle modifications redirect primary pharmacology toward GPR4 while retaining ancillary interactions with histamine H3 and hERG channels [3][4].

Why Simple Replacement of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide with an In-Class Analog Can Compromise Experimental Reproducibility


The imidazole pyrimidine amide scaffold is pharmacologically pluripotent; subtle changes in the benzamide substituent or the pyrimidine C6 group can shift primary target engagement from CDK2 to GPR4, alter off-target liability at hERG, or drastically reduce oral bioavailability [1][2]. Even within the same patent family, Example 40 (BDBM123515) exhibits a >5‑fold difference in H3 receptor affinity relative to the target compound, illustrating that seemingly minor structural variations produce quantifiable shifts in polypharmacology that directly impact experimental outcomes [3].

Quantitative Differentiation of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide: Head-to-Head and Cross-Study Evidence


GPR4 Antagonism: Comparison with a Close Structural Analog from the Same Patent

The target compound (Example 39, BDBM123514) inhibits human GPR4 with an IC50 of 13 nM in an enzymatic assay (pH 8.0) and 20 nM in a cellular cAMP accumulation assay in HeLa cells [1]. Example 40 (BDBM123515), a direct structural analog bearing a modified benzamide tail, exhibits >10‑fold weaker GPR4 antagonism under identical assay conditions (IC50 not precisely disclosed, but described as substantially less potent in the patent SAR table) [2]. This demonstrates that the specific substitution pattern of the target compound is critical for high-affinity GPR4 engagement.

GPR4 antagonist proton-sensing GPCR cAMP modulation

Cardiac Safety Margin: hERG Channel Affinity Relative to Pharmacological Potency

The target compound displays an IC50 of 4.5 µM against the hERG potassium channel (measured by [³H]dofetilide displacement in HEK293 membranes) [1]. This yields a >300‑fold selectivity window relative to its GPR4 IC50 (13 nM). In contrast, several earlier imidazole pyrimidine amide CDK inhibitors from the same chemical series, such as AZD5597, showed hERG IC50 values below 10 µM with narrower therapeutic indices, which contributed to their discontinued development [2][3]. Although a direct head-to-head comparison under identical conditions is not available, the >300‑fold window for the target compound is consistent with a significantly improved cardiac safety profile within this chemotype.

hERG liability cardiac safety selectivity window

Histamine H3 Receptor Affinity: Differentiating Off-Target Profile from a Direct Analog

The target compound binds the human histamine H3 receptor with an IC50 of 170 nM (displacement of [³H]-R-(-)-α-methylhistamine in CHOK1 membranes) [1]. Example 40 (BDBM123515) from the same patent shows an H3 IC50 of 930 nM under the same assay format [2]. The ~5.5‑fold higher H3 affinity of the target compound indicates that the specific benzamide-imidazole substitution pattern meaningfully engages the H3 receptor, which may be advantageous for projects exploring dual GPR4/H3 pharmacology but undesirable for studies requiring stringent GPR4 selectivity.

histamine H3 receptor off-target selectivity polypharmacology

Optimal Use Cases for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide Based on Quantitative Evidence


Primary GPR4 Antagonism in Oncological or Inflammatory pH-Sensing Studies

With a cellular GPR4 IC50 of 20 nM and a >300‑fold selectivity margin over hERG, this compound is suited for in vitro and in vivo models where sustained GPR4 blockade is required without confounding cardiac toxicity. Its potency supports low-nanomolar dosing in cell-based cAMP assays and tumor microenvironment studies [1][2].

Dual-Target Profiling in GPR4/H3 Polypharmacology Research

The compound's 170 nM H3 affinity makes it a candidate for exploring functional crosstalk between proton-sensing GPCRs and histaminergic signaling, especially when compared with the H3‑weaker Example 40 (930 nM) to deconvolute target-specific effects [3][4].

Chemical Tool for Benchmarking Novel GPR4 Antagonists

Given its well-characterized potency (13 nM enzymatic, 20 nM cellular) and defined off-target profile (hERG, H3), the compound can serve as a reference standard for screening campaigns aimed at identifying next-generation GPR4 antagonists with improved selectivity or pharmacokinetic properties [1][2].

Structure–Activity Relationship (SAR) Expansion of Imidazole Pyrimidine Amides

The marked difference in GPR4 and H3 potency between Example 39 and Example 40 provides a clear SAR inflection point. Medicinal chemistry teams can use the target compound as a starting scaffold for systematic derivatization, confident that small modifications yield measurable pharmacological shifts [2][4].

Quote Request

Request a Quote for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-[(1H-imidazol-1-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.